(R)-L 888607

CRTH2/DP2 Antagonism Stereochemical Selectivity Negative Control Compound

CRTH2/DP2 researchers face a critical validation gap: the active agonist L 888607 (Ki 0.8-4 nM) cannot distinguish target-specific effects from off-target scaffold activity. (R)-L 888607 resolves this as the stereochemically identical but biologically inert enantiomer. • Confirms CRTH2-specific agonism by eliminating non-receptor-mediated background in calcium flux, cAMP, and chemotaxis assays. • Enables robust Z'-factor calculation in antagonist screening with a consistent inactive reference. • Validates on-target effects in Th2-driven inflammation models (asthma, allergic rhinitis) where L 888607 is administered. Supplied as a light yellow solid, ≥98% purity, with full CoA documentation for reproducible experimental controls.

Molecular Formula C19H15ClFNO2S
Molecular Weight 375.8 g/mol
CAS No. 860033-06-3
Cat. No. B608434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-L 888607
CAS860033-06-3
SynonymsL-888,607;  L888,607;  L 888,607;  L-888607;  L888607;  L 888607.
Molecular FormulaC19H15ClFNO2S
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=CC(=C3)F)C(=C2C1CC(=O)O)SC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H15ClFNO2S/c20-12-1-4-14(5-2-12)25-19-15-6-3-13(21)10-16(15)22-8-7-11(18(19)22)9-17(23)24/h1-6,10-11H,7-9H2,(H,23,24)/t11-/m0/s1
InChIKeyGSBAVONRPNJJOH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-L 888607: Baseline Overview


(R)-L 888607 is a single enantiomer of the CRTH2 (DP2) receptor agonist L 888607, specifically identified as the inactive stereoisomer . The active (S)-enantiomer, L 888607, is a potent and selective CRTH2 agonist with reported Ki values ranging from 0.8 nM to 4 nM, demonstrating oral bioavailability and high stability . The (R)-enantiomer is chemically identical but lacks significant biological activity at the target, making it a critical negative control compound for validating target-specific effects in CRTH2/DP2 pathway research .

(R)-L 888607: Why Generic Substitution Fails


Generic substitution of (R)-L 888607 with the active (S)-enantiomer (L 888607) or other CRTH2 agonists would fundamentally alter experimental outcomes. (R)-L 888607 is defined by its lack of agonism at the CRTH2 receptor, while L 888607 is a potent agonist with a Ki as low as 0.8 nM . Using the incorrect enantiomer would introduce confounding target activation rather than providing the intended inactive control. Furthermore, alternative CRTH2 modulators, such as the endogenous agonist 15R-methyl PGD2 or antagonists like fevipiprant, possess distinct selectivity profiles and pharmacokinetic properties that preclude their use as a clean, stereochemically matched negative control [1]. The procurement of the specifically defined (R)-enantiomer is therefore non-negotiable for experiments requiring a biologically inert comparator to establish the specificity of observed effects.

(R)-L 888607: Quantitative Evidence Guide


Stereospecific Inactivity at CRTH2

(R)-L 888607 is characterized as the inactive isomer of the CRTH2 agonist L 888607, while the (S)-enantiomer demonstrates potent receptor binding with a Ki of 0.8 nM . This stereospecificity confirms that the biological activity of L 888607 resides solely in the (S)-enantiomer, making (R)-L 888607 the essential, matched molecular control for discerning target-mediated effects from off-target or non-specific activity .

CRTH2/DP2 Antagonism Stereochemical Selectivity Negative Control Compound

Potency and Selectivity: Active (S)-Enantiomer

The active comparator, L 888607, exhibits high affinity for the human CRTH2 receptor with a reported Ki of 0.8 nM (or 4 nM from other sources) . Critically, it demonstrates significant selectivity over other prostanoid receptors, with Ki values of 8,748 nM for the EP2 receptor, 14,434 nM for the IP receptor, and 1,260 nM for the EP3 III receptor . This selectivity profile underscores the on-target potency of the active enantiomer, thereby reinforcing the utility of the inactive (R)-isomer as a specific negative control devoid of this potent and selective agonism.

CRTH2 Agonist Prostanoid Receptor Selectivity Potency Benchmark

Chemical and Formulation Stability

Vendor specifications for (R)-L 888607 indicate a purity of >98% and defined storage conditions (powder stable at -20°C for up to 3 years), which are standard for the active enantiomer L 888607 as well . This parity in stability ensures that the inactive control compound does not introduce experimental variability due to differential degradation or solubility issues over time. L 888607 demonstrates high solubility in DMSO (≥150 mg/mL), a property assumed to be shared by the (R)-enantiomer, facilitating comparable in vitro formulation for matched-pair experiments .

Compound Stability Reproducibility Formulation Consistency

(R)-L 888607: Application Scenarios


In Vitro Validation of CRTH2/DP2 Effects

Use (R)-L 888607 as a stereochemically matched negative control in cell-based assays (e.g., calcium flux, cAMP, or chemotaxis assays) to differentiate specific CRTH2 agonism by L 888607 from non-specific or off-target effects. This is essential for confirming that observed phenotypes are directly attributable to CRTH2 activation, as the active enantiomer L 888607 demonstrates potent (Ki 0.8 nM) and selective agonism .

In Vivo Pharmacological Specificity

Employ (R)-L 888607 as an inactive control arm in animal models of Th2-driven inflammation (e.g., asthma or allergic rhinitis) where L 888607 is administered. This controls for any potential non-receptor-mediated effects of the compound scaffold and validates that any therapeutic benefit or biomarker change observed with L 888607 is due to its on-target CRTH2 agonism, given its reported oral bioavailability and stability .

HTS Assay Quality Control

Utilize (R)-L 888607 to define the baseline (100% inhibition of L 888607 response) in CRTH2 antagonist screening campaigns. Its use as a control compound ensures assay robustness and helps calculate Z'-factor by providing a consistent, inactive reference point against the maximal signal generated by the potent agonist L 888607 .

Target Engagement vs. Off-Target Activity

In panels of prostanoid receptor assays (CRTH2, EP2, EP3, IP), (R)-L 888607 serves as a key control to confirm that the high selectivity of L 888607 for CRTH2 over receptors like EP2 (10,935-fold) and IP (18,043-fold) is specific to the active stereochemistry and not a general property of the chemical scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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